molecular formula C13H20IN B1604376 1-Phenethylpiperidine CAS No. 6949-43-5

1-Phenethylpiperidine

Cat. No. B1604376
CAS RN: 6949-43-5
M. Wt: 317.21 g/mol
InChI Key: PHPYOILSCRSARI-UHFFFAOYSA-N
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Description

1-Phenethylpiperidine is a chemical compound with a phenyl moiety directly attached to piperidine . It is associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .


Synthesis Analysis

The synthesis of 1-Phenethylpiperidine involves several steps. The reaction conditions include the use of bromopentacarbonylmanganese (I), hydrogen, triethylamine, and copper (I) bromide at 100°C under 22502.3 Torr for 1 hour . The yield of this synthesis method is reported to be 93% .


Molecular Structure Analysis

The molecular formula of 1-Phenethylpiperidine is C13H19N . Its average mass is 189.297 Da and its monoisotopic mass is 189.151749 Da .

Scientific Research Applications

    Pain Research

    • Application : 1-Phenethylpiperidine is used in the design of a non-toxic pain killer .
    • Method : The researchers used computational simulations at low pH, a hallmark of injured tissue, to design an agonist that selectively activates peripheral m-opioid receptors at the source of pain .
    • Results : Unlike conventional opioids, this agonist showed pH-sensitive binding and produced injury-restricted analgesia in rats without exhibiting respiratory depression, sedation, constipation, or addiction potential .

    Cancer Research

    • Application : Piperidine, a heterocyclic moiety that has the molecular formula (CH2)5NH, has been observed to have therapeutic potential against various types of cancers .
    • Method : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
    • Results : Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., are regulated by this phytochemical .

    Drug Design

    • Application : 1-Phenethylpiperidine is used in the design of drugs .
    • Method : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

    Cancer Treatment

    • Application : Piperidine has been observed to have therapeutic potential against various types of cancers .
    • Method : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
    • Results : Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., are regulated by this phytochemical .

Future Directions

A newly-designed painkiller, N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide, selectively activates G-protein-coupled mu-opioid receptors (MOR) in acidic injured tissues, thereby avoiding central side effects typically elicited at normal pH values in healthy tissues . This suggests potential future directions for the development of painkillers using 1-Phenethylpiperidine.

properties

IUPAC Name

1-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDVAKGHPZJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059822
Record name Piperidine, 1-(2-phenylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethylpiperidine

CAS RN

332-14-9
Record name 1-(2-Phenylethyl)piperidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Phenylethyl)piperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-phenylethyl)-
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Record name Piperidine, 1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenethylpiperidine
Source European Chemicals Agency (ECHA)
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Record name 1-(2-Phenylethyl)piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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